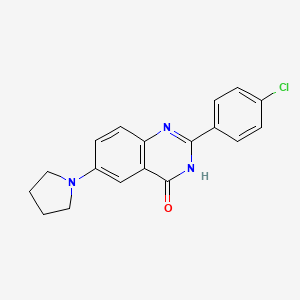

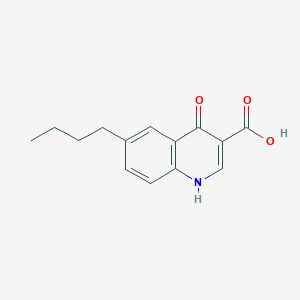

![molecular formula C19H17N5O B2465220 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-naphthamide CAS No. 2034558-24-0](/img/structure/B2465220.png)

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are an important class of non-naturally occurring small molecules . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been achieved through various methods. One approach involves the heteroannulation of a hydrazino derivative of selenazolo[4,5-d]pyrimidine with either orthoesters or carbon disulfide in pyridine followed by S-alkylation . Another method involves a Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine .

Molecular Structure Analysis

The [1,2,4]triazolo[1,5-a]pyrimidine heterocycle system presents four different families of isomers . The well-known [1,2,4]triazolo[1,5-a]pyrimidine (TP) isomer is the most studied .

Chemical Reactions Analysis

The chemistry and applications of the [1,2,4]triazolo[1,5-a]pyrimidines have continued and even accelerated over the decades . They have been used in various chemical reactions, including the Dimroth rearrangement in both acidic and basic media .

Applications De Recherche Scientifique

- Most of the prepared compounds exhibited significant cytotoxic activities against cancer cell lines, including MCF-7, HCT-116, and HepG-2. Some compounds showed superior activity compared to the reference drug sorafenib .

- FABP4 and FABP5 are isoforms associated with disorders such as dyslipidemia, coronary heart disease, and diabetes. The compound’s structure may allow for interactions with these proteins, potentially influencing lipid metabolism and related diseases .

- Some derivatives of this compound exhibit good thermal stability and insensitivity, making them suitable candidates for use as energetic materials .

- The triazolo[1,5-a]pyrimidine scaffold has attracted attention in drug design due to its diverse biological activities. Researchers continue to explore its potential in developing novel therapeutic agents .

- In 2022, a mechanochemical method was developed to obtain 1,2,4-triazolo[1,5-a]pyridines by reacting azinium-N-imines with nitriles via a [3 + 2] cycloaddition reaction. This method provides insights into the synthesis of related compounds .

CDK2 Inhibition for Cancer Treatment

Fatty Acid-Binding Protein (FABP) Modulation

Energetic Materials

Medicinal Chemistry and Drug Design

Synthetic Methods and Mechanisms

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-naphthamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-naphthamide acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibitory action halts the progression of the cell cycle, specifically blocking the transition from the G1 phase to the S phase .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells . By blocking the activity of CDK2, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-naphthamide prevents the phosphorylation of key proteins required for DNA replication and cell division . This leads to cell cycle arrest, preventing the proliferation of cells .

Pharmacokinetics

These properties are crucial for the compound’s bioavailability, determining how much of the drug reaches its target site of action .

Result of Action

The result of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-naphthamide’s action is the significant inhibition of cell proliferation . It has shown potent cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . Additionally, it induces apoptosis within HCT cells .

Propriétés

IUPAC Name |

N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O/c25-18(17-9-3-7-15-6-1-2-8-16(15)17)20-10-4-5-14-11-21-19-22-13-23-24(19)12-14/h1-3,6-9,11-13H,4-5,10H2,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBDNSBKEIUKRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCCCC3=CN4C(=NC=N4)N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

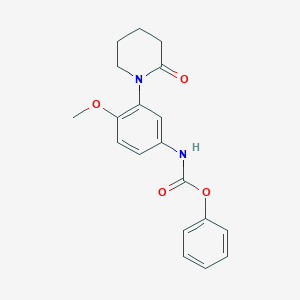

![N-(1-cyano-1-cyclopropylethyl)-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetamide](/img/structure/B2465138.png)

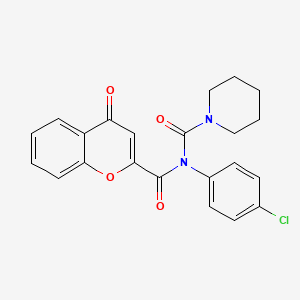

![N-(furan-2-ylmethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide](/img/structure/B2465139.png)

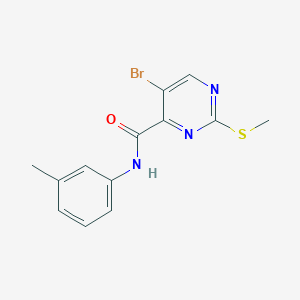

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2465141.png)

![(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B2465143.png)

![8-(4-benzylpiperidin-1-yl)-7-[(2-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2465144.png)

![(Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)-2-propenenitrile](/img/structure/B2465146.png)

![4-[5-(tert-butylamino)-6-(2-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-propylpiperazine-1-carboxamide](/img/structure/B2465151.png)

![(4'-Fluoro-[1,1'-biphenyl]-4-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2465152.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-cyanophenyl)acetamide](/img/structure/B2465153.png)